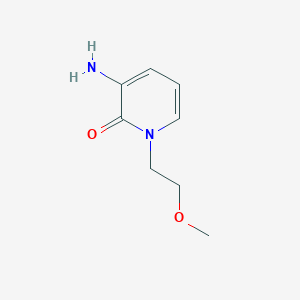

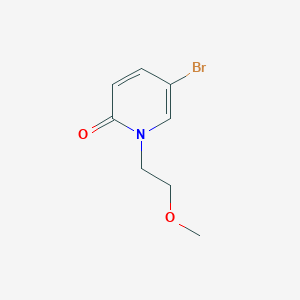

3-Amino-1-(2-methoxyethyl)pyridin-2(1H)-one

Vue d'ensemble

Description

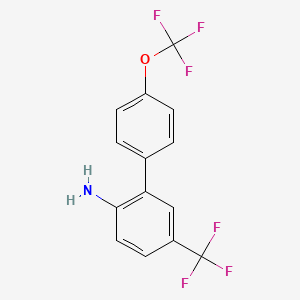

3-Amino-1-(2-methoxyethyl)pyridin-2(1H)-one, commonly referred to as AMEP, is a versatile and important chemical compound that has been used in a wide variety of scientific applications. AMEP is a heterocyclic compound, meaning it is composed of atoms of at least two different elements, and is composed of a pyridine ring with an amino group and a methyl ether group attached to it. It is a colorless, odorless, and relatively stable compound that can be used in a variety of scientific experiments and applications.

Applications De Recherche Scientifique

Heterocyclic Chemistry and Ligand Development

Heterocyclic compounds, which include structures similar to "3-Amino-1-(2-methoxyethyl)pyridin-2(1H)-one", play a crucial role in the field of coordination chemistry. The review by Boča, Jameson, and Linert (2011) focuses on the chemistry and properties of compounds containing pyridine and benzimidazole or benzothiazole units, highlighting their applications in creating complex compounds with significant spectroscopic, structural, magnetic, and electrochemical properties Boča, Jameson, & Linert, 2011. These findings suggest potential research applications for "3-Amino-1-(2-methoxyethyl)pyridin-2(1H)-one" in developing new ligands and coordination complexes with unique properties.

Corrosion Inhibition

Quinoline derivatives, which share a structural resemblance with "3-Amino-1-(2-methoxyethyl)pyridin-2(1H)-one", have been widely used as anticorrosive materials. The review by Verma, Quraishi, and Ebenso (2020) elaborates on how quinoline derivatives, particularly those with polar substituents like methoxy or amino groups, effectively form stable chelating complexes with metal surfaces, thereby inhibiting corrosion Verma, Quraishi, & Ebenso, 2020. This suggests that "3-Amino-1-(2-methoxyethyl)pyridin-2(1H)-one" could be explored for its potential applications in corrosion inhibition, especially in metal protection.

Bioactive Compound Synthesis

The structural flexibility and reactivity of heterocyclic compounds like "3-Amino-1-(2-methoxyethyl)pyridin-2(1H)-one" make them ideal candidates for the synthesis of bioactive molecules. For instance, Parmar, Vala, and Patel (2023) discuss the synthesis of pyranopyrimidine scaffolds using hybrid catalysts, demonstrating the pivotal role of such heterocyclic structures in medicinal chemistry Parmar, Vala, & Patel, 2023. This highlights the potential of "3-Amino-1-(2-methoxyethyl)pyridin-2(1H)-one" in the development of novel therapeutic agents.

Catalysis and Organic Synthesis

The versatility of heterocyclic compounds extends to catalysis and organic synthesis. For example, the review by Pelkey, Pelkey, and Greger (2015) on the synthesis of 3-pyrrolin-2-ones from heterocyclic precursors underscores the importance of such structures in creating valuable synthetic intermediates Pelkey, Pelkey, & Greger, 2015. "3-Amino-1-(2-methoxyethyl)pyridin-2(1H)-one" could similarly be utilized in the synthesis of complex organic molecules, leveraging its heterocyclic nature.

Propriétés

IUPAC Name |

3-amino-1-(2-methoxyethyl)pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-12-6-5-10-4-2-3-7(9)8(10)11/h2-4H,5-6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXYHIBLKUIMAOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=CC=C(C1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-1-(2-methoxyethyl)pyridin-2(1H)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(Furan-2-yl)-1,3-thiazol-4-yl]methanamine](/img/structure/B1443365.png)

amine](/img/structure/B1443381.png)

![4-[3-(Dimethylamino)phenoxy]benzonitrile](/img/structure/B1443386.png)